(+)-Yangambin natural sources and discovery
(+)-Yangambin natural sources and discovery
An In-depth Technical Guide to (+)-Yangambin: Natural Sources, Discovery, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Yangambin, a furofuran lignan (B3055560), has garnered significant scientific interest due to its diverse pharmacological activities, most notably its selective antagonism of the Platelet-Activating Factor (PAF) receptor. This technical guide provides a comprehensive overview of the natural sources of (+)-Yangambin, the history of its discovery and characterization, and detailed experimental protocols for its extraction, isolation, and quantification. The document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
(+)-Yangambin is a bioactive lignan belonging to the furofuran class, characterized by a central tetrahydrofuro[3,4-c]furan ring system. Its chemical structure is (3S,3aR,6S,6aR)-3,6-bis(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan[1]. The molecule's stereochemistry is crucial for its biological activity. This guide focuses on the natural occurrence, historical discovery, and methodologies for the isolation and analysis of this promising natural product.
Natural Sources of (+)-Yangambin
(+)-Yangambin is predominantly found in plant species belonging to the Lauraceae family, particularly within the Ocotea genus. It has also been identified in other plant families. The primary natural sources are detailed below.
Table 1: Principal Natural Sources of (+)-Yangambin
| Plant Species | Family | Plant Part(s) | Reference(s) |
| Ocotea duckei | Lauraceae | Aerial parts, Leaves | [2] |
| Ocotea fasciculata | Lauraceae | Leaves, Stem bark | [3] |
| Commiphora ornifolia | Burseraceae | Oleogum resin | |
| Laurelia novae-zelandiae | Atherospermataceae | Not specified | [1] |
| Tinospora sinensis | Menispermaceae | Not specified | [1] |
| Zanthoxylum americanum | Rutaceae | Not specified | [4] |
The leaves and stem bark of Ocotea species are the most commonly utilized parts for the extraction of (+)-Yangambin[5][3].
Discovery and Historical Perspective
The history of Yangambin is linked to the phytochemical investigation of medicinal plants. While early reports of a compound named "yangambin" may exist from studies on Zanthoxylum species, the definitive characterization and elucidation of the structure of (+)-Yangambin as we know it today are more recent.
Phytochemical studies on Ocotea duckei by Morais and colleagues in 1996 were pivotal in the characterization of (+)-Yangambin and its epimer, epi-yangambin[5]. These studies laid the groundwork for subsequent pharmacological and toxicological investigations. The compound's role as a selective Platelet-Activating Factor (PAF) receptor antagonist was a significant discovery that spurred further research into its therapeutic potential.
Quantitative Data
The concentration and yield of (+)-Yangambin can vary significantly depending on the plant source, geographical location, and extraction methodology.
Table 2: Quantitative Analysis of (+)-Yangambin in Natural Sources
| Plant Species | Plant Part | Extraction/Analysis Method | Yield/Concentration | Reference(s) |
| Ocotea fasciculata | Leaves and Stem bark | Ethanolic extraction and normal-phase liquid chromatography | 17% from the lignan fraction | [2] |
| Commiphora ornifolia | Oleogum resin | Ethanolic extraction and HPLC-DAD analysis | 3.50% to 9.05% of the ethanol (B145695) extract | [6] |
Experimental Protocols
Extraction and Isolation of (+)-Yangambin from Ocotea species
The following protocol is a generalized procedure based on methodologies reported for the isolation of (+)-Yangambin from Ocotea duckei and Ocotea fasciculata.
5.1.1. Plant Material Preparation
-
Collect fresh aerial parts (leaves and stem bark) of the desired Ocotea species.
-
Dehydrate the plant material in a circulating air oven at 40°C for 72 hours.
-
Pulverize the dried plant material into a fine powder using a mechanical mill.
5.1.2. Crude Ethanolic Extraction
-
Subject the dried and pulverized plant material to maceration with 95% ethanol. The process should be repeated three times at 72-hour intervals to ensure exhaustive extraction.
-
Combine the ethanolic extracts and concentrate them using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C. This will yield the crude ethanolic extract (CEE).
5.1.3. Fractionation and Purification
-
The CEE is subjected to further fractionation, often involving liquid-liquid partitioning with solvents of varying polarity (e.g., hexane, chloroform, ethyl acetate) to enrich the lignan content.
-
The lignan-rich fraction is then purified using column chromatography over silica (B1680970) gel.
-
The fractions are monitored by thin-layer chromatography (TLC), and those containing (+)-Yangambin are combined.
-
Recrystallization from methanol (B129727) can be performed to obtain pure (+)-Yangambin as white crystals.
Caption: General Workflow for the Isolation of (+)-Yangambin.
Quantification of (+)-Yangambin by High-Performance Liquid Chromatography (HPLC)
The following is a validated HPLC method for the quantification of Yangambin in a crude ethanolic extract of Ocotea duckei[2].
5.2.1. Chromatographic Conditions
-
Column: C18
-
Mobile Phase: Acetonitrile and water (45:55, v/v)
-
Flow Rate: 0.8 mL/min
-
Oven Temperature: 40°C
-
Detection Wavelength: 205 nm
5.2.2. Standard and Sample Preparation
-
Prepare a stock solution of a certified (+)-Yangambin reference standard in the mobile phase.
-
Prepare serial dilutions of the stock solution to construct a calibration curve (e.g., in the range of 3.3 – 16.5 µg/mL).
-
Dissolve a known amount of the crude ethanolic extract in the mobile phase, filter through a 0.22 µm syringe filter, and inject it into the HPLC system.
5.2.3. Method Validation Parameters The method should be validated for linearity, precision, accuracy, selectivity, robustness, and limits of detection and quantification according to international guidelines.
Signaling Pathway: (+)-Yangambin as a PAF Receptor Antagonist
(+)-Yangambin exerts its pharmacological effects primarily by acting as a selective antagonist of the Platelet-Activating Factor (PAF) receptor[7]. PAF is a potent phospholipid mediator involved in various physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis.
The PAF receptor is a G-protein coupled receptor (GPCR). Upon binding of PAF, the receptor activates downstream signaling cascades. (+)-Yangambin competitively inhibits the binding of PAF to its receptor on platelets, thereby blocking the initiation of these signaling events.
Caption: Signaling Pathway of (+)-Yangambin as a PAF Receptor Antagonist.
Conclusion
(+)-Yangambin is a natural product with significant therapeutic potential, primarily sourced from species of the Ocotea genus. Its discovery and subsequent characterization as a selective PAF receptor antagonist have opened avenues for research into its application in various pathological conditions. The detailed protocols for its isolation and quantification provided in this guide are intended to facilitate further investigation into the pharmacological properties and potential clinical applications of this valuable lignan. This comprehensive overview serves as a foundational resource for scientists and researchers dedicated to the advancement of natural product-based drug discovery.
References
- 1. (+)-Yangambin | C24H30O8 | CID 443028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Yangambin and Epi-yangambin Isomers: New Purification Method from Ocotea fasciculata and First Cytotoxic Aspects Focusing on In Vivo Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Zanthoxylum americanum - Wikipedia [en.wikipedia.org]
- 5. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
